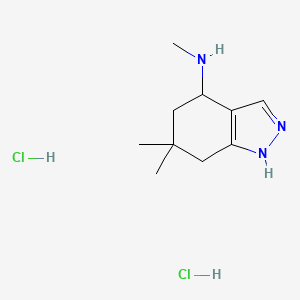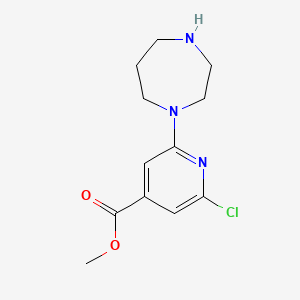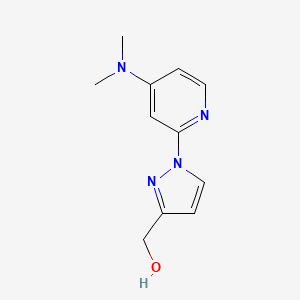
Dihydrochlorure de N,6,6-triméthyl-4,5,6,7-tétrahydro-2H-indazol-4-amine
Vue d'ensemble
Description
“N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride” is a chemical compound with the molecular formula C10 H17 N3 and a molecular weight of 179.26 . It is often used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC1(C)CC(c2c[nH]nc2C1)NC . This notation provides a way to represent the structure using ASCII strings.
Applications De Recherche Scientifique
J'ai effectué une recherche et trouvé des informations sur les applications générales des dérivés de l'indazole, ce qui peut fournir un aperçu des applications potentielles du dihydrochlorure de N,6,6-triméthyl-4,5,6,7-tétrahydro-2H-indazol-4-amine. Voici quelques-unes des applications organisées en sections distinctes :
Agents anticancéreux
Les dérivés de l'indazole ont été identifiés comme des agents antitumoraux prometteurs. Des modifications structurales des dérivés actifs de l'indazole peuvent conduire à des pistes anticancéreuses plus puissantes ou à des médicaments cliniques .
Applications médicinales
Ces composés ont une grande variété d'applications médicinales, notamment des agents antihypertenseurs, anticancéreux, antidépresseurs, anti-inflammatoires et antibactériens .
Agents antimicrobiens et anti-inflammatoires
Le noyau imidazole présent dans divers dérivés de l'indazole est important dans les applications médicinales. Certains composés servent d'agents anticancéreux, antimicrobiens et anti-inflammatoires .
Inhibiteurs de kinases pour le traitement du cancer
Les dérivés de l'indazole sont appliqués pour le traitement ciblé des cancers du poumon, du sein, du côlon et de la prostate en tant qu'inhibiteurs de kinases .
Mécanisme D'action
Target of Action
The primary targets of N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride Compounds with similar structures, such as indazole derivatives, have been found to interact with a variety of therapeutically important targets .
Mode of Action
The exact mode of action of N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride It is known that the indazole scaffold, which is present in this compound, can be modified at various positions to interact with different targets .
Biochemical Pathways
The specific biochemical pathways affected by N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride Indazole derivatives have been associated with a wide variety of biological properties, suggesting that they may affect multiple pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride Compounds with similar structures have been found to have good adme properties .
Result of Action
The molecular and cellular effects of N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride Indazole derivatives have been associated with a wide variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can bind to matrix metalloproteinase-13 (MMP-13), which is involved in the degradation of extracellular matrix components . These interactions suggest that N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride may have potential therapeutic applications in treating inflammatory and degenerative diseases.
Cellular Effects
N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), both of which are key mediators of inflammation . Furthermore, it has been reported to reduce the expression of matrix metalloproteinase-13 (MMP-13), thereby potentially preventing tissue degradation .
Molecular Mechanism
The molecular mechanism of action of N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits cyclo-oxygenase-2 (COX-2) by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can modulate the activity of matrix metalloproteinase-13 (MMP-13), which plays a role in tissue remodeling and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and tissue-protective effects .
Dosage Effects in Animal Models
The effects of N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and tissue-protective properties without significant adverse effects . At higher doses, it may cause toxic effects, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cyclo-oxygenase-2 (COX-2) and matrix metalloproteinase-13 (MMP-13), influencing metabolic flux and metabolite levels . The compound’s metabolism may also involve phase I and phase II biotransformation reactions, leading to the formation of various metabolites that can be further studied for their biological activities .
Transport and Distribution
The transport and distribution of N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular metabolism and signaling .
Propriétés
IUPAC Name |
N,6,6-trimethyl-1,4,5,7-tetrahydroindazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-10(2)4-8(11-3)7-6-12-13-9(7)5-10;;/h6,8,11H,4-5H2,1-3H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXBEQBLBZAWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C1)NN=C2)NC)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405650.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide](/img/structure/B1405651.png)
![(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1405653.png)
![tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1405654.png)


![tert-Butyl 4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405660.png)
![1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid](/img/structure/B1405663.png)
![Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate](/img/structure/B1405664.png)


![Ethyl 1-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylate](/img/structure/B1405671.png)

![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline](/img/structure/B1405673.png)
